Monoamine Oxidase B (MAO-B) Inhibition: Modest Potency but Defined Selectivity Over MAO-A
2-Quinolinecarboxylic acid, 3-mercapto- demonstrates measurable, albeit modest, inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (1.70E+4 nM) [1]. In a direct head-to-head comparison within the same experimental system, the compound exhibits significantly weaker inhibition of the MAO-A isoform (IC₅₀ > 100,000 nM), yielding an MAO-A/MAO-B selectivity ratio of >5.9-fold [2]. This contrasts with the non-selective or MAO-A-preferring inhibition observed for many quinoline-2-carboxylic acid derivatives lacking the 3-mercapto substitution [3].
| Evidence Dimension | MAO Isoform Inhibition Potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | MAO-A IC₅₀ > 100,000 nM (same assay); Parent quinoline-2-carboxylic acid (quinaldic acid) exhibits MAO-A preferential inhibition [3]. |
| Quantified Difference | MAO-A/MAO-B selectivity ratio >5.9-fold |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed by conversion of kynuramine to 4-hydroxyquinoline [1]. |
Why This Matters
This defined selectivity profile, even at modest potency, is critical for users developing isoform-specific probes or screening libraries where MAO-B bias is a required parameter.
- [1] BindingDB. (n.d.). BDBM50450822 CHEMBL4216610: 2-Quinolinecarboxylic acid, 3-mercapto- | MAO-B Inhibition IC₅₀ = 1.70E+4 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [2] BindingDB. (n.d.). BDBM50450822 CHEMBL4216610: 2-Quinolinecarboxylic acid, 3-mercapto- | MAO-A Inhibition IC₅₀ > 1.00E+5 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
- [3] QxMD. (n.d.). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Retrieved from https://read.qxmd.com View Source
